1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone
Overview
Description
1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbonIt has the molecular formula C16H2Br4O4 and a molecular weight of 577.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone can be synthesized through the bromination of pyrene. One common method involves dissolving pyrene in carbon tetrachloride (CCl4) and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred until the red solution turns yellow, indicating the completion of the bromination process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds and nucleophiles are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as luminescent sensors and organic electronics
Mechanism of Action
The mechanism of action of 1,3,6,8-tetrabromopyrene-4,5,9,10-tetraone involves its interaction with molecular targets and pathways. The compound’s bromine atoms and pyrene core play a crucial role in its reactivity and interactions. It can act as a luminescent probe, selectively sensing metal ions and nitroaromatic explosives through specific binding interactions .
Comparison with Similar Compounds
1,3,6,8-Tetrabromopyrene: A brominated pyrene derivative with similar structural properties.
1,3,5-Tris(4-bromophenyl)benzene: Another brominated aromatic compound used in similar applications.
Uniqueness: 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone stands out due to its unique combination of bromine atoms and pyrene core, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,3,6,8-tetrabromopyrene-4,5,9,10-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H2Br4O4/c17-3-1-4(18)8-11-7(3)13(21)15(23)9-5(19)2-6(20)10(12(9)11)16(24)14(8)22/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCKIQOGNXULBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C3C(=C1Br)C(=O)C(=O)C4=C(C=C(C(=C43)C(=O)C2=O)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H2Br4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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